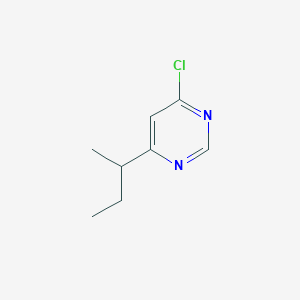
4-(Sec-butyl)-6-chloropyrimidine
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and common uses. For example, 4-sec-Butylphenol, a compound with a similar name, is a chemical with the molecular formula C10H14O .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. For instance, 4-sec-Butyl-2,6-di-tert-butylphenol can be synthesized from 4-(sec-butyl) phenol and isobutene using sulfuric resin as a catalyst .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. For example, the structure of sec-Butyl acetate, another related compound, is available in various databases .Chemical Reactions Analysis
This involves studying the reactions that a compound can undergo. For example, the high-temperature gas-phase chemistry of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) has been investigated in a combined experimental and theoretical study .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, density, etc. For example, sec-Butyl acetate is a clear, flammable liquid with a sweet smell .Applications De Recherche Scientifique
Synthesis and Characterization
- Pyrimidine derivatives, including those with sec-butyl groups, are synthesized for various pharmaceutical applications. For instance, spectroscopic, thermal, and dielectric studies have been conducted on n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, highlighting the synthesis technique and characterization of pyrimidine crystals, which are similar in structure to the target compound (Vyas et al., 2013). These methods could be applicable to 4-(Sec-butyl)-6-chloropyrimidine for exploring its physical and chemical properties.
Pharmaceutical Applications
- In the domain of medicinal chemistry, pyrimidine derivatives have been studied for their inhibitory effects on immune-activated nitric oxide production, demonstrating significant biological activity. For example, a study on various pyrimidine derivatives, including those with sec-butyl substituents, showed strong inhibition of nitric oxide production, indicating potential therapeutic applications (Jansa et al., 2015).
Optical and Nonlinear Optical Properties
- Pyrimidine compounds are also explored for their nonlinear optical (NLO) properties. A comparative analysis between DFT/TDDFT and experimental studies on thiopyrimidine derivatives revealed their promising applications in medicine and nonlinear optics fields, suggesting that similar pyrimidine compounds, including 4-(Sec-butyl)-6-chloropyrimidine, could have considerable NLO character for optoelectronic applications (Hussain et al., 2020).
Electrochemical Synthesis
- The electrochemical synthesis of arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides under mild conditions illustrates an efficient method for creating novel pyrimidine derivatives. This approach could be adapted for synthesizing 4-(Sec-butyl)-6-chloropyrimidine derivatives, potentially enhancing their pharmaceutical or optical properties (Sengmany et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-butan-2-yl-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-6(2)7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNGLVMDVJCWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Sec-butyl)-6-chloropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




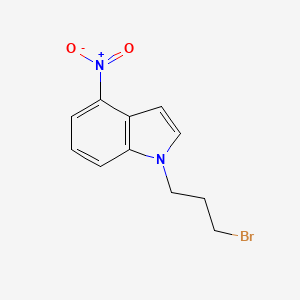
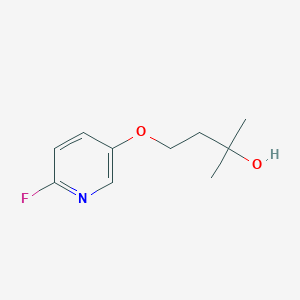
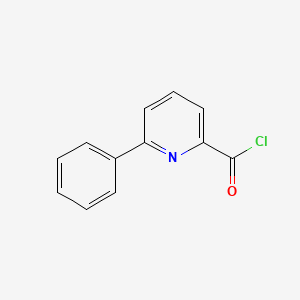
![1-(3-Benzyloxypropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407842.png)
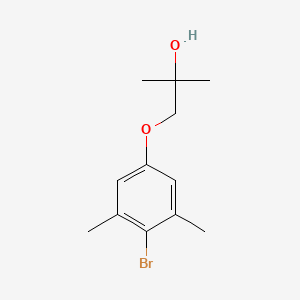
![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)
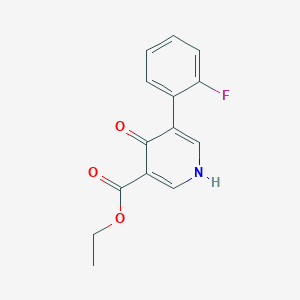
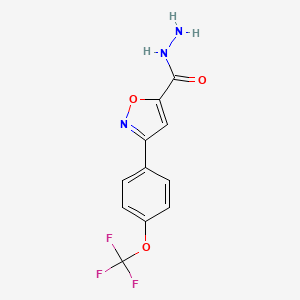

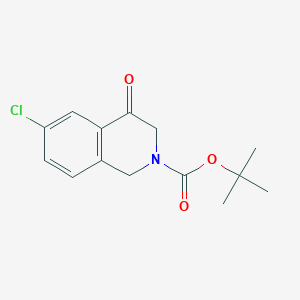

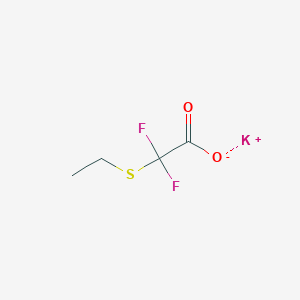
![3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1407858.png)